molecular formula C12H14N4O B1530921 4(3H)-Quinazolinone, 2-(1-piperazinyl)- CAS No. 22587-11-7

4(3H)-Quinazolinone, 2-(1-piperazinyl)-

Cat. No.: B1530921
CAS No.: 22587-11-7
M. Wt: 230.27 g/mol
InChI Key: VCAPCTRLKCOJHF-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 2-(1-piperazinyl)- is a heterocyclic compound that features a quinazolinone core structure with a piperazine moiety attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a serotonin receptor ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 2-(1-piperazinyl)- typically involves the cyclization of 2-aminobenzamide with piperazine under specific conditions. One common method includes the reaction of 2-aminobenzamide with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 2-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4(3H)-Quinazolinone, 2-(1-piperazinyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4(3H)-Quinazolinone, 2-(1-piperazinyl)- is unique due to its specific quinazolinone core structure combined with a piperazine moiety, which provides distinct pharmacological properties and potential therapeutic applications .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly those substituted with piperazine, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 4(3H)-quinazolinone, 2-(1-piperazinyl)-, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of 4(3H)-quinazolinone, 2-(1-piperazinyl)- can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This compound is synthesized through various methods involving the reaction of anthranilic acid derivatives with piperazine and other reagents under controlled conditions. The stability of the quinazolinone ring system allows for the introduction of various substituents that can enhance biological activity.

Antibacterial Activity

Numerous studies have documented the antibacterial properties of quinazolinone derivatives. For instance, compounds derived from 4(3H)-quinazolinone have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain derivatives exhibited synergistic effects when combined with piperacillin-tazobactam, enhancing their bactericidal activity against MRSA infections .

Anticancer Properties

Quinazolinones have been explored for their potential anticancer effects. They exhibit cytotoxicity against various cancer cell lines by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) . The compound's ability to target multiple pathways in cancer cells makes it a promising candidate for further development.

Anti-inflammatory Effects

Research indicates that 4(3H)-quinazolinone derivatives possess anti-inflammatory properties. In vivo studies demonstrated that these compounds significantly reduced paw edema in animal models, indicating their potential as anti-inflammatory agents . The structure-activity relationship suggests that specific substitutions at the 2 and 3 positions of the quinazolinone nucleus enhance this activity.

Anticonvulsant Activity

The anticonvulsant potential of quinazolinones has also been investigated. Certain derivatives have been shown to bind to AMPA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. This binding activity correlates with a reduction in seizure frequency in experimental models .

Structure-Activity Relationship (SAR)

The biological activity of 4(3H)-quinazolinone derivatives is significantly influenced by their chemical structure. The following table summarizes key findings from SAR studies:

Substituent Biological Activity Comments
Piperazine moietyEnhanced antibacterial activitySynergistic effects with beta-lactams against MRSA
Hydroxyl groupsIncreased antioxidant propertiesEssential for metal-chelating and radical scavenging
Aryl substitutionsVaried anticancer efficacyModifications at the 2-position improve cytotoxicity
Alkyl groupsImproved CNS activitySpecific groups enhance binding to neurotransmitter receptors

Case Studies

  • Antibacterial Study : A series of quinazolinone derivatives were tested against MRSA, revealing that compounds with a piperazine substitution showed enhanced efficacy compared to non-substituted analogs. In vitro assays indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics alone .
  • Anti-inflammatory Study : In a carrageenan-induced paw edema model, several 4(3H)-quinazolinone derivatives demonstrated a dose-dependent reduction in inflammation, with some compounds achieving over 50% inhibition compared to control groups .
  • Anticonvulsant Activity : A study evaluated various quinazolinone derivatives for their anticonvulsant effects using the maximal electroshock seizure model. Compounds with specific substitutions exhibited significant protective effects against seizures, highlighting their potential as novel anticonvulsants .

Properties

IUPAC Name

2-piperazin-1-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16/h1-4,13H,5-8H2,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAPCTRLKCOJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177113
Record name 4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22587-11-7
Record name 4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022587117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(3H)-Quinazolinone, 2-(1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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